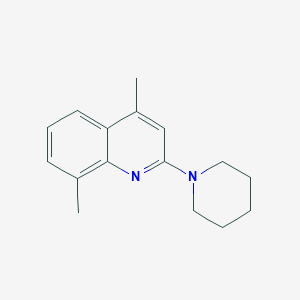
4,8-Dimethyl-2-piperidinoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dimethyl-2-piperidinoquinoline is a chemical compound with the molecular formula C16H20N2 and a molecular weight of 240.35 . It is used in various chemical syntheses.
Synthesis Analysis
The synthesis of quinolines, the class of compounds to which 4,8-Dimethyl-2-piperidinoquinoline belongs, often involves α,β-unsaturated aldehydes . A one-pot method for the construction of quinolines has been developed, involving Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines .Molecular Structure Analysis
The molecular structure of 4,8-Dimethyl-2-piperidinoquinoline consists of a quinoline core with two methyl groups at positions 4 and 8 and a piperidino group at position 2 .Chemical Reactions Analysis
Quinolines, including 4,8-Dimethyl-2-piperidinoquinoline, can undergo various transformations due to the presence of a double ring structure and a heteroatom (N) in their molecules . These transformations can include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .科学的研究の応用
Photophysical Properties in Solvents
Research on borondipyrromethene analogues, including 4,8-Dimethyl-2-piperidinoquinoline, highlights their photophysical properties in various solvents. These compounds show different fluorescence quantum yields and lifetimes in solvents of varying polarity due to nonradiative deactivation rates. The tertiary amine variants, such as piperidino, are especially noteworthy for their quantum yields in polar solvents and pH-responsive fluorescence properties (Qin et al., 2005).
Anti-Corrosion Performance
Studies on 8-hydroxyquinoline derivatives, including piperidinyl variations, have demonstrated significant anti-corrosion potency for mild steel in acidic environments. This finding is particularly relevant in the context of industrial applications where corrosion resistance is crucial (Douche et al., 2020).
Neuroprotective Effects
Research has identified compounds with structures similar to 4,8-Dimethyl-2-piperidinoquinoline as potent inhibitors in models of cerebral ischemia. These studies suggest the potential of such compounds in neuroprotection and the treatment of neurological disorders (Takahashi et al., 1997).
Anticancer Properties
Certain isoquinolinone derivatives, including those with piperidinyl groups, have shown potent topoisomerase I-targeting activity and cytotoxicity against cancer cells. This suggests a potential role in developing new anticancer therapies (Ruchelman et al., 2004).
Opioid Receptor Antagonism
Compounds structurally related to 4,8-Dimethyl-2-piperidinoquinoline have been identified as potent and selective kappa opioid receptor antagonists. This finding is significant for research into pain management and drug addiction treatment (Thomas et al., 2003).
Dual Dopamine and Serotonin Activity
Arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, which are structurally related to 4,8-Dimethyl-2-piperidinoquinoline, exhibit dual activity at dopamine D2 and serotonin 5-HT1A receptors. This dual activity has implications for developing treatments for psychiatric disorders (Ullah et al., 2015).
Alzheimer's Disease Research
Certain 8-OH quinolines, akin to 4,8-Dimethyl-2-piperidinoquinoline, are being explored for their ability to target amyloid β in Alzheimer's disease. These compounds hold promise for the development of new therapies for neurodegenerative diseases (Villemagne et al., 2017).
Dye Development for Synthetic Fibers
Quinoline derivatives, including those with piperidinyl groups, have been used to develop dyes for synthetic polymer fibers, showcasing their application in the textile industry (Peters & Bide, 1985).
特性
IUPAC Name |
4,8-dimethyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-12-7-6-8-14-13(2)11-15(17-16(12)14)18-9-4-3-5-10-18/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPGKJBGNRWPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,8-Dimethyl-2-piperidinoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea](/img/structure/B2971263.png)
![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2971265.png)
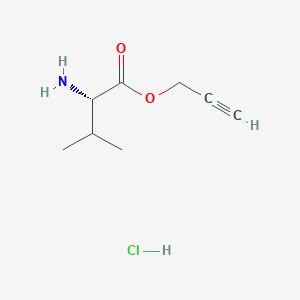

![N-1,3-benzodioxol-5-yl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971269.png)
![N-methyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2971270.png)
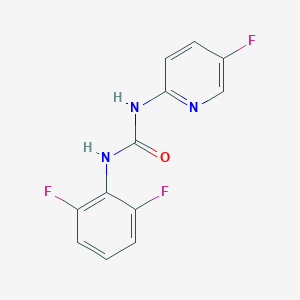
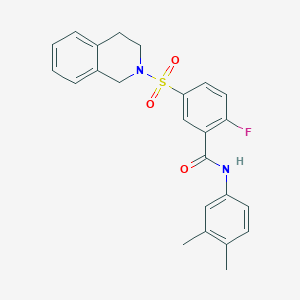
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2971276.png)
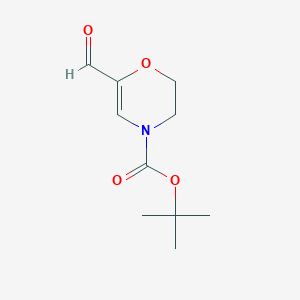
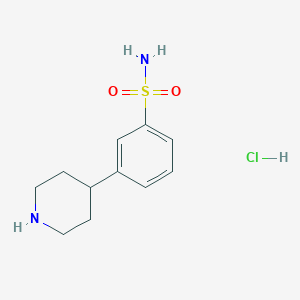
![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)
